
Application Notes and Protocols: Antimony in
Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diantimony

Cat. No.: B1203571 Get Quote

Introduction
Antimony (Sb) and its compounds are crucial materials in the semiconductor industry, utilized in

a range of applications from n-type doping of silicon to the fabrication of advanced III-V

compound semiconductors. The term "diantimony" typically refers to compounds containing

two antimony atoms, such as diantimony trioxide (Sb₂O₃), or the diatomic molecule Sb₂

observed in the vapor phase. These materials are valued for their specific electronic and

physical properties.

This document provides detailed application notes and experimental protocols for the use of

antimony in two primary areas:

N-Type Doping of Silicon: Utilizing elemental antimony for creating n-type regions in silicon

wafers through ion implantation and crystal growth methods.

Fabrication of Antimony-Based Compound Semiconductors: Focusing on materials like

Indium Antimonide (InSb), Gallium Antimonimonide (GaSb), and Antimony Trisulfide (Sb₂S₃)

for optoelectronic and high-speed device applications.

Antimony offers distinct advantages over other n-type dopants like arsenic and phosphorus,

most notably a lower diffusion coefficient. This property allows for the formation of sharper,

more abrupt doping profiles and enhanced thermal stability, which is critical for fabricating ultra-

shallow junctions in advanced CMOS devices and for high-power electronics.[1][2]

Furthermore, heavily antimony-doped silicon substrates exhibit minimal autodoping effects,
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making them ideal for epitaxial growth.[2][3] In the realm of compound semiconductors,

antimonides are key for infrared detection and high-frequency applications.[4][5]

Application: N-Type Doping of Silicon with Antimony
Antimony is a well-established n-type dopant for silicon, creating extrinsic semiconductor

material by introducing extra electrons that increase conductivity.[6] It is particularly favored for

applications requiring high dopant concentrations, minimal diffusion, and thermal stability, such

as in power devices and as a buried layer in integrated circuits.[2][7]

Data Presentation: Properties of Antimony-Doped
Silicon
The electrical properties of silicon wafers are highly dependent on the antimony doping

concentration and the subsequent processing steps. The following tables summarize key

quantitative data for Sb-doped silicon produced by ion implantation and the Czochralski (CZ)

growth method.

Parameter Value Conditions / Notes Reference(s)

Dopant Species Antimony (Sb) N-type dopant [2][7]

Common Wafer

Orientations
<100> or <111>

Standard for IC

manufacturing
[8]

Typical Resistivity

Range
0.001 - 10 ohm-cm

Heavily doped to

lightly doped
[8][9]

Key Advantage
Low Diffusion

Coefficient

Allows for abrupt

junctions and thermal

stability

[2][3]

Applications

Power Devices, ICs,

Epitaxial Substrates,

Solar Cells

Suitable for high-

temperature and high-

frequency devices

[1][7][10]

Table 1: General Properties and Applications of Antimony-Doped Silicon.
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Implant

Energy

(keV)

Implant

Dose

(ions/cm²)

Annealing

Conditions

Resulting

Junction

Depth (nm)

Sheet

Resistance

(Ω/sq)

Reference(s)

2 - 5 1x10¹⁵
600-800°C

(RTA)
< 20 - [2]

5 5x10¹⁴
600-800°C

(RTA)
~22 400 [2][11]

10 6x10¹⁴ 800°C (RTA) 19 260 [10]

40 4x10¹⁴
< 800°C

(RTA)
~60 < 200 [10][11]

120 2.3x10¹⁵

900°C, 30

min

(Furnace)

- - [6]

Table 2: Quantitative Data for Antimony Ion Implantation into Silicon.

Experimental Protocol: Ultra-Shallow Junction
Formation via Ion Implantation
This protocol outlines a representative process for creating ultra-shallow n⁺/p junctions in

silicon using low-energy antimony ion implantation, a critical step for modern CMOS device

fabrication.[2][12]

Objective: To form an n-type doped layer with a junction depth of less than 25 nm.

Materials and Equipment:

P-type Silicon (Si) wafers, <100> orientation, resistivity 10-20 Ω·cm.

Ion Implanter capable of low-energy (<10 keV) Sb⁺ ion beams.

Screen oxide layer (SiO₂, ~2-5 nm), thermally grown.

Rapid Thermal Annealing (RTA) system.
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Characterization tools: Secondary Ion Mass Spectrometry (SIMS), Four-Point Probe,

Differential Hall Effect (DHE) measurement system.

Procedure:

Substrate Preparation: Start with a clean, p-type silicon wafer. Grow a thin (2-5 nm) screen

oxide layer on the surface to minimize ion channeling and protect the silicon surface.

Ion Implantation:

Load the wafer into the ion implanter.

Perform the antimony implantation with the following parameters:

Ion Species: Sb⁺

Implant Energy: 5 keV (for junction depths ~20-25 nm)[2][11]

Implant Dose: 5 x 10¹⁴ to 1 x 10¹⁵ ions/cm²[2]

Wafer Tilt Angle: 7° off normal to minimize channeling.

Post-Implantation Annealing:

Transfer the implanted wafer to the RTA system.

The annealing step is crucial to repair lattice damage caused by implantation and to

electrically activate the antimony dopant atoms.

Perform the RTA process in a nitrogen (N₂) ambient with the following parameters:

Annealing Temperature: 700°C

Annealing Time: 10 seconds

Note: A low thermal budget (e.g., 600-800°C) is critical to prevent significant dopant

diffusion, preserving the shallow junction profile.[2][10]

Characterization:
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Measure the sheet resistance of the doped layer using a four-point probe.

Determine the atomic concentration versus depth profile of Sb using SIMS.

Measure the electrically active dopant profile and carrier mobility using DHE to confirm

junction depth and electrical activation.[2]

Visualization: Ion Implantation and Annealing Workflow
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1. Preparation

2. Ion Implantation

3. Activation

4. Characterization

P-type Si Wafer

Grow Screen Oxide (SiO2)

Load into Ion Implanter

Implant Sb+ Ions
(5 keV, 5e14 cm-2)

Load into RTA System

Rapid Thermal Anneal
(700°C, 10s, N2)

Sheet Resistance (4PP)
Dopant Profile (SIMS)
Electrical Profile (DHE)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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